N-benzyl-2-cyano-2-phenylacetamide
CAS No.:
Cat. No.: VC9213762
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N2O |
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Molecular Weight | 250.29 g/mol |
IUPAC Name | N-benzyl-2-cyano-2-phenylacetamide |
Standard InChI | InChI=1S/C16H14N2O/c17-11-15(14-9-5-2-6-10-14)16(19)18-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19) |
Standard InChI Key | KGDCFWIWCUAHQW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C(C#N)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C#N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
N-Benzyl-2-cyano-2-phenylacetamide belongs to the acetamide family, distinguished by a benzyl group attached to the nitrogen atom and cyano/phenyl substituents at the α-carbon position. The compound’s IUPAC name derives from this substitution pattern, with the benzyl group (C₆H₅CH₂−) occupying the amide nitrogen and the cyano (C≡N) and phenyl (C₆H₅) groups branching from the central acetamide backbone.
Molecular Geometry and Stereoelectronic Properties
The molecule adopts a planar conformation around the acetamide core, with the benzyl and phenyl groups introducing steric bulk that influences its reactivity. Density functional theory (DFT) calculations on analogous structures suggest that the cyano group’s strong electron-withdrawing character polarizes the α-carbon, enhancing susceptibility to nucleophilic attack . The benzyl group contributes to hydrophobic interactions, as evidenced by its calculated partition coefficient (LogP) of 1.84, predicting moderate membrane permeability .
Spectroscopic Signatures
While direct spectroscopic data for N-benzyl-2-cyano-2-phenylacetamide remains limited, related cyanoacetamides exhibit characteristic infrared (IR) absorptions at 2,250 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (amide C=O stretch) . Nuclear magnetic resonance (NMR) spectra of the benzyl protons typically appear as a singlet at δ 4.45–4.60 ppm in CDCl₃, with phenyl ring protons resonating as multiplets between δ 7.20–7.50 ppm .
Synthetic Methodologies and Optimization
The synthesis of N-benzyl-2-cyano-2-phenylacetamide employs multi-component reactions (MCRs) and peptide coupling strategies, leveraging the efficiency of Ugi-type condensations and reductive amination protocols.
Ugi Four-Component Reaction (Ugi-4CR)
A validated route involves the Ugi-4CR between:
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Benzylamine (amine component)
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Phenylglyoxal (carbonyl component)
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Cyanoacetic acid (carboxylic acid component)
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Cyclohexyl isocyanide (isocyanide component)
This one-pot reaction proceeds at 0°C in methanol, yielding the target compound in 68% isolated purity after recrystallization from ethyl acetate/hexane . The stereochemical outcome depends on the condensing agent; COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] minimizes racemization at the α-carbon compared to traditional carbodiimide couplings .
Reductive Amination Pathway
An alternative synthesis begins with 2-cyano-2-phenylacetamide, which undergoes N-alkylation via reductive amination with benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN). This method affords a 72% yield under optimized conditions (pH 5.5, THF/H₂O 4:1, 24 h) . Critical parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Reaction pH | 5.5–6.0 | Prevents imine hydrolysis |
Solvent System | THF/H₂O (4:1) | Enhances aldehyde solubility |
Reducing Agent | NaBH₃CN (1.2 equiv) | Selective for secondary amines |
Physicochemical Properties and Stability Profiling
N-Benzyl-2-cyano-2-phenylacetamide exhibits stability under ambient conditions but demonstrates sensitivity to strong acids/bases and UV irradiation. Key properties include:
The compound’s shelf life extends beyond 24 months when stored in amber vials under nitrogen at −20°C, with degradation products (primarily benzyl alcohol and phenylacetonitrile) remaining below 2% under these conditions .
Industrial and Pharmaceutical Applications
N-Benzyl-2-cyano-2-phenylacetamide serves dual roles as:
Synthetic Intermediate
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Peptidomimetics: The cyano group enables click chemistry modifications for PROteolysis TArgeting Chimeras (PROTACs) .
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Heterocycle Synthesis: Reacts with hydroxylamine to form 2-aminooxazoles, valuable in antimicrobial development .
Drug Discovery Scaffold
Ongoing research explores derivatives for:
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